2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine
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Overview
Description
2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine is a heterocyclic compound that features both an oxazole and a pyridine ring fused together.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with 2-naphthoyl chloride. This reaction is carried out under anhydrous conditions, often using a base such as triethylamine to neutralize the hydrochloric acid byproduct . The reaction mixture is usually heated to facilitate the formation of the oxazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine can undergo various chemical reactions, including:
Electrophilic Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, such as nitration and bromination.
Nucleophilic Substitution: The oxazole ring can be targeted in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrogen atom.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Nucleophilic Substitution: Strong nucleophiles like amines or thiols can be employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the naphthyl group would yield nitro derivatives, while bromination would produce bromo derivatives .
Scientific Research Applications
2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in studies exploring its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(2-furyl)[1,3]oxazolo[4,5-b]pyridine: Similar in structure but with a furan ring instead of a naphthyl group.
Thiazolo[5,4-b]pyridine Derivatives: These compounds share the pyridine ring but have a thiazole ring instead of an oxazole ring.
Uniqueness
2-(2-naphthyl)[1,3]oxazolo[4,5-b]pyridine is unique due to the presence of the naphthyl group, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific electronic characteristics, such as in organic electronics .
Properties
IUPAC Name |
2-naphthalen-2-yl-[1,3]oxazolo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O/c1-2-5-12-10-13(8-7-11(12)4-1)16-18-15-14(19-16)6-3-9-17-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNGEXYNTZLTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(O3)C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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